molecular formula C17H19NO5S B2817568 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 1789160-44-6

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2817568
CAS No.: 1789160-44-6
M. Wt: 349.4
InChI Key: MFAMIKLYYQQJAS-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including “this compound”, can undergo various chemical reactions. For example, benzofuran rings can be constructed through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzofuran compounds are generally versatile and have unique physicochemical properties .

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

Research has indicated that sulfonamides bearing the 1,4-benzodioxin ring, which is structurally similar to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide, show promising antibacterial properties against various Gram-positive and Gram-negative bacterial strains. Additionally, these compounds display inhibitory activity against the Lipoxygenase enzyme, suggesting potential use in treating inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibitory Applications

Sulfonamides with benzodioxane and acetamide moieties have been studied for their enzyme inhibitory potential. These compounds have exhibited substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease (Abbasi et al., 2019).

Muscarinic Antagonist Properties

A synthesized compound, related to the chemical structure , was evaluated as a muscarinic (M3) antagonist. Such antagonists are relevant in treating respiratory disorders like chronic obstructive pulmonary disease (COPD) (Evans et al., 2008).

Carbonic Anhydrase Inhibitory Activity

Polymethoxylated-pyrazoline benzene sulfonamides, with structural similarities to the compound , have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are significant in many physiological processes, suggesting therapeutic potential for the compound (Kucukoglu et al., 2016).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing new methods for synthesizing benzofuran derivatives and exploring their potential applications in medicine .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-21-13-7-8-16(22-2)17(9-13)24(19,20)18-10-12-11-23-15-6-4-3-5-14(12)15/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAMIKLYYQQJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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